molecular formula C6H14ClNO2 B2754610 {[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride CAS No. 2055848-87-6

{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride

Cat. No.: B2754610
CAS No.: 2055848-87-6
M. Wt: 167.63
InChI Key: MUZNZRLDNIWRKI-RGMNGODLSA-N
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Description

{[(2S)-1,4-Dioxan-2-yl]methyl}(methyl)amine hydrochloride (CAS: 2055848-87-6) is a chiral amine hydrochloride derivative featuring a 1,4-dioxane ring substituted with a methylamine group. Its molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol . The compound is supplied at ≥95% purity, typically in 100 mg to 1 g quantities for research purposes, and is stored at room temperature .

Properties

IUPAC Name

1-[(2S)-1,4-dioxan-2-yl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-7-4-6-5-8-2-3-9-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZNZRLDNIWRKI-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1COCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride typically involves the reaction of 1,4-dioxane with methylamine under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, {[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride serves as a building block for more complex molecules. Its unique structure allows chemists to explore various chemical reactions:

  • Oxidation : Can be oxidized to form oxides.
  • Reduction : Capable of being reduced to generate amine derivatives.
  • Substitution Reactions : The amine group can be replaced by other functional groups using reagents like alkyl halides.

Biology

The compound is under investigation for its biological activity. Research focuses on:

  • Interaction Studies : Understanding how it interacts with biomolecules can elucidate its mechanism of action.
  • Therapeutic Potential : Preliminary studies suggest it may have pharmaceutical applications due to its ability to modulate biological pathways.

Medicine

Research is ongoing into the compound's potential as a pharmaceutical agent. Its unique properties may allow it to target specific receptors or enzymes, offering new avenues for drug development.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Biological Activity Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of biological activity against specific targets, suggesting its utility in drug design .
  • Quantitative Structure-Activity Relationship (QSAR) Models : Predictive models have been developed to estimate biological activity based on the structural features of the compound, aiding in the identification of promising derivatives for further study.

Mechanism of Action

The mechanism of action of {[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (2R)-Configured Analog

The (2R)-enantiomer, {[(2R)-1,4-Dioxan-2-yl]methyl}(methyl)amine hydrochloride (CAS: 917882-58-7), shares identical physicochemical properties (e.g., molecular weight, formula) with the (2S)-form but differs in optical activity. Both enantiomers are available at >95% purity and are stored under similar conditions .

Substituent-Modified Analogs

a) (1,4-Dioxan-2-ylmethyl)hydrazine Hydrochloride

This compound replaces the methylamine group with a hydrazine moiety. Hydrazine derivatives are generally more nucleophilic and reactive due to the presence of two adjacent nitrogen atoms.

b) 1-(1,4-Dioxan-2-yl)ethan-1-amine

Here, the methylamine group is substituted with a primary ethylamine.

c) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

The ester functionality increases polarity, likely improving aqueous solubility compared to the dioxane-containing compound. Such structural differences could make this derivative more suitable for prodrug formulations or metabolic studies .

Table 1: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Key Substituents Purity Storage Conditions
{[(2S)-1,4-Dioxan-2-yl]methyl}(methyl)amine HCl 2055848-87-6 C₆H₁₄ClNO₂ 1,4-dioxane, methylamine ≥95% RT
(2R)-Enantiomer 917882-58-7 C₆H₁₄ClNO₂ 1,4-dioxane, methylamine >95% RT
(1,4-Dioxan-2-ylmethyl)hydrazine HCl 10-F360480 C₅H₁₁ClN₂O₂ 1,4-dioxane, hydrazine N/A N/A
(2S)-2,5-Diaminopentanamide dihydrochloride 71697-89-7 C₅H₁₃N₃O·(HCl)₂ Linear diamine, amide N/A N/A

Key Observations :

  • The dioxane-containing compounds generally lack explicit health hazard classifications, though precautions against inhalation and contact are advised .
  • Toxicological data are sparse for most analogs, highlighting a critical research gap .

Biological Activity

{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride is a compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. Its unique structural features, including a dioxane ring and a methylamine functional group, suggest potential interactions with biological macromolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C6H13ClNO2\text{C}_6\text{H}_{13}\text{ClN}O_2

Key Features:

  • Dioxane Ring: Provides stability and influences the compound's reactivity.
  • Methylamine Group: Enhances solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, influencing various biochemical pathways. The exact molecular targets remain under investigation, but preliminary studies suggest involvement in:

  • Enzyme Modulation: Potential inhibition or activation of specific enzymes.
  • Receptor Binding: Interaction with neurotransmitter receptors or other cellular receptors.

In Vitro Studies

Research indicates that this compound may serve as a valuable probe for studying small molecule interactions with biomolecules. It has shown promise in the following areas:

  • Protein Interaction: Studies have demonstrated that this compound can bind to proteins, affecting their conformation and function.
  • Nucleic Acid Interaction: The compound may also interact with nucleic acids, suggesting potential applications in gene regulation or as an anti-cancer agent.

In Vivo Studies

Case Study: Toxicity Assessment
A study on the acute toxicity of methylamine derivatives revealed that doses of 250 mg/kg body weight and above led to increased liver weights in animal models. This suggests potential hepatotoxicity at higher concentrations .

Dose (mg/kg)Effect on Liver Weight (%)Observations
0BaselineNo effect
250+14%Mild effects
500+15%Moderate effects
1000+17%Severe effects

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high bioavailability when administered orally. Studies show that approximately 93% of the substance is absorbed in animal models .

Absorption and Distribution

  • Bioavailability: ~93% after oral administration.
  • Half-life: Approximately 19.1 minutes post-intravenous injection .

Applications in Medicine

The compound's ability to modulate biological pathways positions it as a candidate for further pharmaceutical development. Potential applications include:

  • Drug Development: As an intermediate for synthesizing new therapeutic agents targeting specific pathways.
  • Research Tool: For probing molecular interactions in biochemical research.

Q & A

Q. What are the optimal synthetic routes for {[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride, and what factors influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of 1,4-dioxane derivatives followed by amine functionalization. Key steps include:
  • Alkylation : Reacting (2S)-1,4-dioxan-2-ylmethanol with methylamine under nucleophilic substitution conditions (e.g., using NaH or K₂CO₃ as a base in DMF or THF) .

  • Salt Formation : Treating the free base with HCl in dioxane or ethanol to precipitate the hydrochloride salt .
    Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

  • Temperature : Controlled reflux (60–80°C) minimizes side reactions.

  • Purification : Recrystallization from ethanol/ether mixtures improves purity .

    • Data Table : Comparison of Reaction Conditions
StepReagents/ConditionsYield (%)Purity (%)Reference
Alkylation(2S)-1,4-dioxan-2-ylmethanol, MeNH₂, DMF75–8590–95
HCl Salt FormationHCl/dioxane, RT, 1 hr>95>98

Q. Which spectroscopic and analytical techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the dioxane ring (δ 3.6–4.0 ppm for O-CH₂), methylamine (δ 2.2–2.5 ppm for N-CH₃), and stereospecific protons (e.g., coupling constants confirm (2S) configuration) .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₆H₁₄ClNO₂) .
  • Polarimetry : Measures optical rotation to verify enantiomeric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions may arise from:
  • Stereochemical Variants : Ensure enantiomeric purity (e.g., (2S) vs. (2R) forms) using chiral HPLC .
  • Purity Issues : Quantify impurities (e.g., residual solvents, byproducts) via GC-MS or LC-MS .
  • Assay Conditions : Standardize biological assays (e.g., pH, temperature, cell lines) to reduce variability.
    Example Approach :
  • Compare the compound’s activity against its enantiomer in receptor-binding assays .

Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer :
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., for adrenoceptors or imidazoline receptors, as seen in structurally similar amines) .

  • Enzyme Inhibition : Screen against targets like monoamine oxidases (MAOs) or acetylcholinesterase using fluorometric assays .

  • Molecular Modeling : Perform docking studies with α2-adrenoceptors to predict binding modes .

  • Cellular Assays : Evaluate effects on cell proliferation (e.g., MTT assay) or apoptosis (e.g., caspase-3 activation) .

    • Data Table : Hypothesized Targets Based on Structural Analogues
TargetAssay TypeObserved Effect (Analogues)Reference
α2-AdrenoceptorsRadioligand displacementIC₅₀ ≈ 10–50 nM
Tubulin PolymerizationFluorescence microscopyInhibition at 5–10 µM

Q. What are the best practices for optimizing reaction conditions in scaled-up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Continuous Flow Chemistry : Enhances reproducibility and reduces racemization (e.g., using microreactors for HCl salt formation) .
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during alkylation to preserve stereochemistry .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
  • Crystallization Control : Seed with enantiopure crystals to ensure consistent polymorph formation .

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